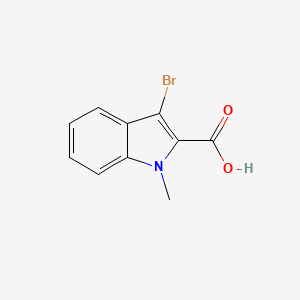

3-bromo-1-methyl-1H-indole-2-carboxylic acid

CAS No.: 499983-77-6

Cat. No.: VC2366717

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 499983-77-6 |

|---|---|

| Molecular Formula | C10H8BrNO2 |

| Molecular Weight | 254.08 g/mol |

| IUPAC Name | 3-bromo-1-methylindole-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H8BrNO2/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,1H3,(H,13,14) |

| Standard InChI Key | IJYYDLASNYBAOR-UHFFFAOYSA-N |

| SMILES | CN1C2=CC=CC=C2C(=C1C(=O)O)Br |

| Canonical SMILES | CN1C2=CC=CC=C2C(=C1C(=O)O)Br |

Introduction

Chemical Identity and Structure

3-Bromo-1-methyl-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by its bicyclic aromatic structure. The compound features several key structural elements that define its chemical behavior and potential applications.

Basic Identification Data

The following table summarizes the essential identification parameters for this compound:

| Parameter | Information |

|---|---|

| CAS Number | 499983-77-6 |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| IUPAC Name | 3-bromo-1-methylindole-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H8BrNO2/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,1H3,(H,13,14) |

| Standard InChIKey | IJYYDLASNYBAOR-UHFFFAOYSA-N |

| SMILES Notation | CN1C2=CC=CC=C2C(=C1C(=O)O)Br |

| PubChem Compound ID | 15290332 |

These identification parameters are essential for researchers to unambiguously identify and reference this compound in scientific literature and databases.

Structural Features

The structure of 3-bromo-1-methyl-1H-indole-2-carboxylic acid consists of the following key elements:

-

An indole core structure (a fused benzene and pyrrole ring system)

-

A bromine atom at the 3-position of the indole ring

-

A methyl group attached to the nitrogen atom at the 1-position

-

A carboxylic acid group (-COOH) at the 2-position

This particular arrangement of functional groups creates a unique electronic environment that influences the compound's chemical reactivity and potential interactions with biological systems .

Physicochemical Properties

The physicochemical properties of 3-bromo-1-methyl-1H-indole-2-carboxylic acid are primarily determined by its structural features and the presence of specific functional groups.

Solubility and Chemical Behavior

3-Bromo-1-methyl-1H-indole-2-carboxylic acid exhibits moderate solubility in polar organic solvents, a property attributed to the presence of the carboxylic acid group. The indole moiety contributes some degree of hydrophobicity to the molecule, creating a balance in solubility characteristics that make it amenable to various organic reactions .

The bromine atom at the 3-position is an important structural feature that influences the compound's reactivity. This halogen substituent can participate in various chemical transformations:

-

It may serve as a leaving group in nucleophilic substitution reactions

-

It affects the electronic distribution within the indole ring system

-

It can facilitate further functionalization through metal-catalyzed coupling reactions

The carboxylic acid group at the 2-position provides opportunities for derivatization, including esterification, amide formation, and reduction reactions .

Synthesis Methods

Several synthetic approaches exist for preparing 3-bromo-1-methyl-1H-indole-2-carboxylic acid, typically involving the selective functionalization of indole derivatives.

Related Synthetic Approaches

The synthesis of structurally similar compounds, such as 1-methyl-1H-indole-5-carboxylic acid, involves N-alkylation of indole carboxylic acids. A general procedure includes:

-

Dissolving the indole carboxylic acid in anhydrous DMF under magnetic stirring at 0°C

-

Addition of sodium hydride (NaH) portionwise, allowing the reaction to proceed for 30 minutes

-

Dropwise addition of methyl iodide in DMF, followed by warming to room temperature

-

Continued stirring for 12 hours, followed by quenching with a 10% aqueous solution of citric acid

-

Washing with brine, separation of the organic layer, and drying over anhydrous sodium sulfate

This approach could potentially be adapted for the preparation of 3-bromo-1-methyl-1H-indole-2-carboxylic acid, with appropriate modifications to account for the different substitution pattern.

Applications in Research and Development

3-Bromo-1-methyl-1H-indole-2-carboxylic acid has several potential applications, particularly in the realm of pharmaceutical research and organic synthesis.

Pharmaceutical Research

Indole derivatives, including 3-bromo-1-methyl-1H-indole-2-carboxylic acid, are of interest in pharmaceutical chemistry due to their potential biological activities. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.

Specific applications of this compound may include:

-

Serving as a building block for the synthesis of more complex biologically active molecules

-

Investigation as a potential pharmacophore with possible antiviral properties

-

Utilization as an intermediate in the development of heterocyclic compounds with therapeutic potential

Organic Synthesis Applications

In the field of organic synthesis, 3-bromo-1-methyl-1H-indole-2-carboxylic acid can function as:

-

A versatile intermediate for the preparation of diverse indole derivatives

-

A substrate for transition metal-catalyzed cross-coupling reactions, utilizing the reactive C-Br bond

-

A precursor for the synthesis of complex heterocyclic systems with potential material science applications

The presence of multiple functional groups (bromine, carboxylic acid, and the indole core) makes this compound particularly valuable as a synthetic building block, offering multiple sites for further functionalization.

| Supplier Reference | Package Size | Price (€) |

|---|---|---|

| IN-DA00DIZ4 | 100 mg | 61.00 |

| IN-DA00DIZ4 | 250 mg | 91.00 |

| IN-DA00DIZ4 | 1 g | 193.00 |

| IN-DA00DIZ4 | 5 g | 607.00 |

| 54-OR33530 | 500 mg | 248.00 |

| 54-OR33530 | 1 g | 370.00 |

| 10-F774183 | 250 mg | 65.00 |

| 10-F774183 | 1 g | 147.00 |

| 10-F774183 | 5 g | 391.00 |

| 3D-ZUA98377 | 1 g | 403.00 |

| 3D-ZUA98377 | 10 g | 1,303.00 |

This pricing information (as of the data collection date) illustrates the range of options available to researchers requiring different quantities of the compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume